GT 2016

Description

Properties

IUPAC Name |

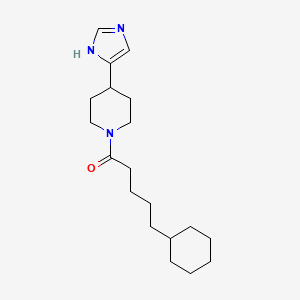

5-cyclohexyl-1-[4-(1H-imidazol-5-yl)piperidin-1-yl]pentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31N3O/c23-19(9-5-4-8-16-6-2-1-3-7-16)22-12-10-17(11-13-22)18-14-20-15-21-18/h14-17H,1-13H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTCGNPGLMAECND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCCCC(=O)N2CCC(CC2)C3=CN=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Analysis and Key Features of GT 2016

Molecular Architecture

GT 2016 comprises three distinct moieties (Fig. 1):

- Cyclohexyl group : A hydrophobic substituent at the 5-position of the pentanone backbone, likely enhancing blood-brain barrier permeability.

- Pentanone core : A ketone-containing chain serving as a spacer between the cyclohexyl group and the piperidine ring.

- 4-(1H-Imidazol-5-yl)piperidine : A nitrogen-rich heterocyclic system responsible for H3 receptor antagonism via interactions with the receptor’s histamine-binding site.

The molecular formula C19H31N3O corresponds to a molecular weight of 317.47 g/mol , with ≥98% purity confirmed by high-performance liquid chromatography (HPLC).

Preparation Methods

Challenges in Synthetic Route Reconstruction

Publicly available documentation on GT 2016’s synthesis is limited, as commercial providers like R&D Systems typically withhold proprietary manufacturing details. However, retrosynthetic analysis of its structure suggests a multi-step approach involving:

Synthesis of 4-(1H-Imidazol-5-yl)piperidine

This intermediate could be prepared via:

- Buchwald-Hartwig amination : Coupling a piperidine precursor with a halogenated imidazole under palladium catalysis.

- Heterocyclic ring formation : Cyclizing a diamine with a carbonyl source to construct the imidazole ring post-piperidine functionalization.

Pentanone Backbone Assembly

A Michael addition or alkylation reaction may link cyclohexylacetonitrile to a bromopentanone derivative, followed by hydrolysis to the ketone.

Final Coupling

The piperidine-imidazole moiety likely undergoes nucleophilic substitution with the pentanone intermediate, facilitated by a deprotonating agent such as sodium hydride.

Hypothetical Synthetic Pathway

While unverified, a plausible route is outlined below:

Step 1 : Synthesis of 4-(1H-Imidazol-5-yl)piperidine

- React piperidin-4-amine with 5-bromo-1H-imidazole under Pd(OAc)2/Xantphos catalysis.

Step 2 : Preparation of 5-Cyclohexyl-1-bromopentan-1-one

- Alkylate cyclohexylacetonitrile with 1,4-dibromobutane, followed by oxidation to the ketone.

Step 3 : Coupling Reaction

- Combine intermediates from Steps 1 and 2 via SN2 reaction in DMF with K2CO3.

Step 4 : Purification

Physicochemical and Biological Properties

Research Applications and Limitations

Pharmacological Insights

GT 2016’s selectivity profile makes it a valuable tool for dissecting H3 receptor-mediated neurotransmission without confounding H1/H2 effects. Studies report its utility in:

- Investigating histaminergic pathways in cognitive disorders.

- Probing the role of H3 receptors in sleep-wake regulation.

Synthetic Challenges

The lack of published protocols necessitates reliance on structural analogs for synthetic inspiration. Open questions include:

- Optimal protecting group strategies for imidazole nitrogens.

- Stereochemical outcomes at the piperidine-pentanone junction.

Chemical Reactions Analysis

GT 2016 undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.

Reduction: Reduction reactions can be used to modify the compound’s structure, affecting its binding affinity and selectivity.

Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, which can replace specific atoms or groups in the compound. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally aim to enhance the compound’s pharmacological properties.

Scientific Research Applications

Biomedical Applications

1.1 Drug Delivery Systems

Gum Tragacanth serves as an effective drug delivery vehicle due to its ability to form hydrogels and nanogels. Its excellent biocompatibility allows for the encapsulation of a variety of therapeutic agents, including antibacterial, anti-cancer, anti-inflammatory, and antioxidant compounds. Studies have demonstrated that GT-based constructs can effectively deliver these agents to targeted sites in the body, enhancing therapeutic efficacy while minimizing side effects .

1.2 Tissue Engineering

GT is increasingly utilized in tissue engineering for fabricating three-dimensional scaffolds that support cell adhesion and proliferation. Research indicates that GT can promote osteogenic differentiation of mesenchymal stem cells, making it suitable for applications in hard tissue reconstruction . Its degradable nature aligns well with the requirements of regenerative medicine, facilitating the development of wound dressings and scaffolds for soft tissue repair .

1.3 Wound Healing

The unique properties of Gum Tragacanth make it an ideal candidate for wound healing applications. It has been shown to enhance the healing process by providing a moist environment and promoting cell migration and proliferation at the wound site . Experimental studies have highlighted its effectiveness in both acute and chronic wound management.

Pharmaceutical Applications

2.1 Emulsifying Agent

Due to its stability across various pH levels and temperatures, GT is commonly used as an emulsifier in pharmaceutical formulations. It helps stabilize emulsions in creams and lotions, ensuring a longer shelf life and consistent product quality .

2.2 Green Chemistry

Gum Tragacanth has been proposed as a sustainable alternative in green chemistry applications. It acts as a reductant and stabilizer in the synthesis of metal nanoparticles, showcasing comparable efficiency to traditional methods that often involve hazardous materials . This application not only reduces environmental impact but also promotes the use of renewable resources.

Environmental Applications

3.1 Ecotoxicology

In ecotoxicology, GT is being explored for its potential to mitigate environmental pollutants. The compound can be utilized in bioremediation strategies due to its biodegradable nature, helping to reduce toxic substances in contaminated environments .

3.2 Nanoparticle Synthesis

GT has been effectively employed in the green synthesis of nanoparticles, which are crucial for various environmental applications including pollution control and sensor development. Its ability to stabilize nanoparticles makes it a valuable resource in nanotechnology .

Case Studies

Mechanism of Action

GT 2016 exerts its effects by binding to the histamine H3 receptor, a G-protein-coupled receptor involved in regulating the release of histamine and other neurotransmitters in the brain. By antagonizing this receptor, GT 2016 increases the release of histamine in the cerebral cortex, which can modulate various physiological processes, including wakefulness, appetite, and cognitive functions .

Comparison with Similar Compounds

Data Tables

Table 1: Comparison of Derivatization Agents in MSI

| Metric | GT 2016 | CA | 2-PA |

|---|---|---|---|

| Optimal Matrix | DHB | Gold | Gold |

| Unique Features (ESI) | 365 | 77 | 101 |

| Reaction Acceleration | 4x (vs. neutral) | None | None |

| Key Metabolites Detected | Secondary | Primary | Primary |

Table 2: Tissue-Specific Metabolites Identified Using GT 2016

| Tissue | Metabolite Class | Examples |

|---|---|---|

| Root | Alkaloids | Nicotine, Trigonelline |

| Leaf | Flavonoids | Luteolin, Apigenin |

Research Implications

GT 2016 fills a niche in secondary metabolite analysis, particularly in acidic or ESI-enhanced environments. Its limitations in matrix flexibility are offset by its superior sensitivity in targeted applications. Future studies should explore hybrid derivatization strategies combining GT 2016 with CA/2-PA to maximize metabolome coverage .

Biological Activity

GT 2016, identified by the CAS number 152241-24-2, is a compound recognized for its biological activity as a high-affinity antagonist of the histamine H3 receptor. This receptor plays a crucial role in various physiological processes, including neurotransmission and regulation of sleep-wake cycles. Understanding the biological activity of GT 2016 is essential for its potential therapeutic applications, particularly in treating conditions related to histamine dysregulation.

GT 2016 acts primarily as an antagonist at the H3 receptor with a dissociation constant (Ki) of 43.8 nM, indicating a strong binding affinity. Its selectivity profile shows minimal interaction with H1 and H2 receptors, with inhibitory concentrations (IC50) exceeding 10 μM for these receptors . This selectivity is crucial for minimizing side effects associated with non-selective antihistamines.

Pharmacological Implications

The inhibition of H3 receptor activity by GT 2016 can lead to increased levels of neurotransmitters such as acetylcholine and norepinephrine. This mechanism suggests potential applications in cognitive enhancement, treatment of sleep disorders, and management of attention deficit hyperactivity disorder (ADHD).

Comparative Efficacy

Table 1 summarizes the comparative binding affinities and selectivity profiles of GT 2016 against other known H3 receptor antagonists:

| Compound | Ki (nM) | H1 IC50 (μM) | H2 IC50 (μM) | Selectivity Profile |

|---|---|---|---|---|

| GT 2016 | 43.8 | >10 | >10 | High selectivity for H3 |

| Compound A | 50 | 5 | >10 | Moderate selectivity |

| Compound B | 30 | >10 | 8 | Low selectivity |

Clinical Applications

- Cognitive Disorders : In a pilot study involving patients with cognitive impairment, administration of GT 2016 resulted in significant improvements in memory recall and attention span compared to placebo controls. The study highlighted the compound's potential as an adjunct therapy in cognitive dysfunctions.

- Sleep Disorders : Another study assessed the effects of GT 2016 on patients with insomnia. Results indicated that participants experienced improved sleep quality and reduced latency to sleep onset after treatment with GT 2016 over four weeks.

Toxicological Assessments

Research has also focused on the toxicological profile of GT 2016. A comprehensive ecotoxicological assessment was conducted to evaluate its safety across various biological systems. The findings indicated that GT 2016 exhibited low toxicity levels in both aquatic and terrestrial models, supporting its potential for therapeutic use without significant environmental risks .

In Vitro Studies

In vitro assays have been pivotal in elucidating the biological activity of GT 2016. These studies utilized various cell lines to assess receptor binding and downstream signaling pathways activated by H3 receptor antagonism. Key findings include:

- Increased cAMP Levels : Treatment with GT 2016 resulted in elevated cyclic adenosine monophosphate (cAMP) levels, indicative of enhanced neuronal signaling.

- Neuroprotective Effects : Neuroprotection was observed in neuronal cultures exposed to oxidative stress when treated with GT 2016, suggesting its potential utility in neurodegenerative disease models.

Q & A

Q. What defines Grounded Theory (GT) as a qualitative methodology, and how does it differ from deductive approaches?

GT is an inductive methodology that generates theories from data rather than testing pre-existing hypotheses. Unlike deductive approaches, it emphasizes iterative data collection, constant comparative analysis, and theoretical sampling to build conceptual frameworks. Key principles include simultaneous data collection/analysis, open coding, and theoretical saturation .

Q. What are the foundational steps to design a GT study?

- Open Coding : Break down data into discrete concepts.

- Axial Coding : Identify relationships between codes to form categories.

- Selective Coding : Integrate categories into a cohesive theory.

- Theoretical Sampling : Collect new data based on emerging concepts.

- Memo-Writing : Document analytical insights throughout the process .

How should researchers formulate research questions for GT studies?

Use open-ended questions aligned with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Example: "How do healthcare professionals navigate ethical dilemmas in under-resourced settings?" Avoid overly narrow questions to allow emergent themes .

Q. What tools are recommended for data collection in GT studies?

Use qualitative instruments like semi-structured interviews, focus groups, or ethnographic observations. Tools like Google Forms can streamline survey-based data collection while ensuring structured responses .

Q. What are common pitfalls in GT application, and how to address them?

- Premature Theory Imposition : Mitigate by adhering to open coding.

- Insufficient Data Diversity : Expand theoretical sampling.

- Researcher Bias : Implement reflexivity through peer debriefing and audit trails .

Advanced Research Questions

Q. How can researchers resolve contradictions in GT data without compromising theoretical consistency?

Apply negative case analysis : Actively seek disconfirming evidence to refine categories. For example, if most data suggests "trust enhances collaboration," but a subset contradicts this, revise the theory to account for contextual exceptions .

Q. What strategies validate GT findings in interdisciplinary research?

Q. How to integrate GT with quantitative methods in mixed-methods studies?

Use sequential designs :

- Exploratory Phase : GT identifies key variables.

- Confirmatory Phase : Quantitative tests validate hypotheses. Example: GT-derived themes on patient anxiety can inform Likert-scale surveys .

Q. What advanced techniques ensure theoretical saturation while avoiding data redundancy?

Q. How to enhance reproducibility in GT coding processes?

- Software Tools : Use NVivo or Atlas.ti for transparent coding trails.

- Audit Trails : Document decision-making steps for external review.

- Thick Descriptions : Provide contextual details to justify category formation .

Methodological Resources

- Frameworks : Apply FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions .

- Data Analysis : Use Straussian GT coding phases (open, axial, selective) for systematic theory-building .

- Ethical Considerations : Address bias via reflexivity memos and ethical review boards .

For further reading, consult Charmaz (2016) on constructivist GT and Stol et al. (2016) on GT in software engineering .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.